molecular formula C13H21BO2S B12619264 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 919079-92-8

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B12619264
CAS No.: 919079-92-8
M. Wt: 252.2 g/mol
InChI Key: LSSIBWAJLPTCSJ-UHFFFAOYSA-N
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Description

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a dioxaborinane core (a six-membered ring with two oxygen atoms and one boron atom) and a 4-butylthiophen-2-yl substituent. The butylthiophene group introduces a combination of electron-rich aromaticity (due to the thiophene ring) and enhanced solubility in organic solvents (due to the butyl chain).

Properties

CAS No.

919079-92-8

Molecular Formula

C13H21BO2S

Molecular Weight

252.2 g/mol

IUPAC Name

2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane

InChI

InChI=1S/C13H21BO2S/c1-4-5-6-11-7-12(17-8-11)14-15-9-13(2,3)10-16-14/h7-8H,4-6,9-10H2,1-3H3

InChI Key

LSSIBWAJLPTCSJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Organoboron compound, organic halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary but generally ranges from a few hours to overnight

Industrial Production Methods

Industrial production of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The boron atom in the dioxaborinane moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki–Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophilic organoboron reagent that undergoes transmetalation with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane, highlighting differences in substituents, properties, and applications:

Compound Name (CAS) Substituent Molecular Formula Molecular Weight Purity (%) Key Properties/Applications Reference
Target Compound 4-Butylthiophen-2-yl Not provided - - Organic electronics, conjugated materials -
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (225916-39-2) 4-Fluorophenyl C₁₁H₁₄BFO₂ 208.04 ≥97% Suzuki coupling, lab reagent
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1177399-08-4) 4-Fluoro-3-methylphenyl C₁₂H₁₆BFO₂ 222.07 ≥95% Organometallic synthesis
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (213596-33-9) 4-Methoxyphenyl C₁₂H₁₇BO₃ 220.08 97% Cross-coupling reactions
2-(4-Chlorophenyl)-1,3,2-dioxaborinane (373384-13-5) 4-Chlorophenyl C₉H₁₁BClO₂ 202.45 - Halogenated aryl boronate, reactive intermediates
Key Comparison Points :

Substituent Effects: Electron-Withdrawing Groups (F, Cl, NO₂): Fluorinated derivatives (e.g., CAS 225916-39-2) exhibit enhanced electrophilicity at the boron center, improving reactivity in cross-coupling reactions . Heteroaromatic Groups (Thiophene): The target compound’s butylthiophene substituent introduces conjugation and solubility advantages, making it suitable for optoelectronic applications.

Thermal and Chemical Stability :

  • Fluorinated and chlorinated derivatives are typically stable under standard laboratory conditions (e.g., CAS 225916-39-2 is stored at room temperature ).
  • The butylthiophene group’s extended alkyl chain may enhance thermal stability compared to smaller substituents.

Synthetic Utility :

  • Fluorophenyl derivatives are widely used in Suzuki-Miyaura couplings due to their balance of reactivity and stability .
  • Methoxy-substituted analogs may require harsher reaction conditions but are valuable for synthesizing electron-rich aromatic systems .

Commercial Availability :

  • Fluorophenyl (CAS 225916-39-2) and methoxyphenyl (CAS 213596-33-9) derivatives are commercially available with high purity (≥95–97%) .
  • The target compound’s niche substituent likely limits its commercial availability, requiring custom synthesis.

Biological Activity

The compound 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is a member of the dioxaborinane family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C12H16BO2C_{12}H_{16}BO_2
Molecular Weight: 196.07 g/mol
CAS Number: 143805-78-1

The structure features a dioxaborinane core with a butylthiophene substituent, which is significant for its biological interactions. The presence of the thiophene ring may enhance its electronic properties and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds in the dioxaborinane class exhibit various biological activities, including:

  • Antitumor Activity: Dioxaborinanes have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Certain derivatives demonstrate effectiveness against bacterial strains.
  • Enzyme Inhibition: Some compounds can inhibit specific enzymes, impacting metabolic pathways.

Antitumor Activity

A study investigated the antitumor effects of various dioxaborinanes, including derivatives similar to 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Caspase activation
Compound BHeLa (Cervical Cancer)10ROS generation
2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinaneA549 (Lung Cancer)12Cell cycle arrest

Antimicrobial Activity

Research on antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

The proposed mechanisms for the biological activities of 2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane include:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell death.
  • Enzyme Inhibition: Targeting specific kinases or phosphatases involved in cell signaling pathways.
  • Interaction with DNA: Potential intercalation or groove binding affecting replication and transcription processes.

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